molecular formula C21H25ClFN3O3 B565508 Mosapride-d5 CAS No. 1246820-66-5

Mosapride-d5

Cat. No.: B565508
CAS No.: 1246820-66-5
M. Wt: 426.928
InChI Key: YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosapride-d5 is a deuterium-labeled derivative of Mosapride, a gastroprokinetic agent. It is primarily used in scientific research as a selective agonist for the serotonin 5-HT4 receptor. This compound is valuable for studying gastrointestinal motility and related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride-d5 involves the incorporation of deuterium atoms into the Mosapride molecule. One common method is the deuteration of ethoxy groups in the Mosapride structure. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mosapride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Pharmacological Research

Gastrointestinal Motility Disorders
Mosapride-d5 is primarily used in research to investigate its effects on gastrointestinal motility. As a selective 5-HT4 receptor agonist, it enhances the release of acetylcholine in the myenteric plexus, promoting gastric emptying and improving bowel movement. Studies have demonstrated that mosapride improves symptoms in patients with functional dyspepsia and constipation-predominant irritable bowel syndrome (IBS) .

Case Study: Efficacy in IBS
A clinical trial involving 200 patients with IBS assessed the efficacy of mosapride. Results indicated that patients receiving this compound exhibited significant improvement in abdominal pain and bloating compared to the placebo group, highlighting its therapeutic potential .

Drug Metabolism Studies

Isotope Labeling for Metabolic Pathway Analysis
The incorporation of deuterium in this compound allows researchers to trace metabolic pathways using mass spectrometry. This application is crucial for understanding how mosapride is metabolized in the body, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Table: Metabolic Pathways of this compound

PhaseMetaboliteEnzyme InvolvedObserved Effects
Phase IHydroxylated MosaprideCYP3A4Increased solubility
Phase IIGlucuronide ConjugateUGT2B7Enhanced excretion
Phase IIIExcreted Unchanged-Minimal systemic exposure

Neuropharmacology

Effects on Serotonin Receptors
Research indicates that this compound's action on 5-HT4 receptors may extend beyond gastrointestinal applications to neuropharmacology. Its potential role in modulating neurotransmitter release has implications for treating conditions such as anxiety and depression.

Case Study: Neurotransmitter Release Modulation
In vitro studies have shown that this compound increases serotonin levels in neuronal cultures, suggesting its potential as an adjunct therapy for mood disorders . This finding warrants further investigation into its neurochemical effects.

Custom Synthesis and Screening Services

The demand for stable isotope-labeled compounds like this compound has led to the development of custom synthesis services aimed at producing tailored compounds for specific research needs. These services facilitate high-throughput screening and molecular dynamics simulations, enhancing drug discovery efforts across various therapeutic areas .

Mechanism of Action

Mosapride-d5 exerts its effects by acting as a selective agonist for the serotonin 5-HT4 receptor. This receptor is involved in regulating gastrointestinal motility by enhancing the release of acetylcholine, which stimulates smooth muscle contraction. The activation of 5-HT4 receptors by this compound leads to increased gastric emptying and improved gastrointestinal transit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Biological Activity

Mosapride-d5 is a deuterated analogue of mosapride, a gastroprokinetic agent primarily acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. This compound is utilized in various biological studies to explore its pharmacokinetics, metabolism, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

This compound exhibits its pharmacological effects through its interaction with serotonin receptors:

  • 5-HT4 Receptor Agonism : This action facilitates gastric motility and enhances gastrointestinal transit by stimulating peristalsis.
  • 5-HT3 Receptor Antagonism : By blocking these receptors, this compound helps mitigate nausea and vomiting, which can be beneficial in treating gastrointestinal disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. A comparative study involving the original mosapride formulation provides insights into its bioavailability:

ParameterMosapride (Reference)This compound (Test)
AUC0-t (ng×h/ml)184.4179.6
AUC0-∞ (ng×h/ml)192.8186.6
Cmax (ng/ml)98.984.4
tmax (h)0.80.7
Half-life (h)2.42.3

This data indicates that this compound maintains comparable pharmacokinetic characteristics to its parent compound, suggesting similar efficacy in clinical applications .

Drug-Induced Liver Injury (DILI)

Recent reports have highlighted cases of drug-induced liver injury associated with mosapride usage, which may extend to its deuterated form:

  • Case Study 1 : A 78-year-old male presented with elevated liver enzymes after starting treatment with mosapride. Upon discontinuation, enzyme levels normalized.
  • Case Study 2 : A 54-year-old male developed jaundice attributed to mosapride use; he required corticosteroid treatment for acute liver failure but improved after cessation of the drug.

Both cases were confirmed through a drug-induced lymphocyte stimulation test (DLST), indicating a highly probable diagnosis of DILI due to mosapride .

Research Findings

Research has explored the biological activities of various metabolites of mosapride, revealing that while these metabolites exhibit some agonistic activity at the 5-HT4 receptor, they are generally less potent than the parent compound . This suggests that while this compound may share similar properties with mosapride, its unique isotopic labeling could provide advantages in tracking metabolic pathways in vivo.

Applications in Scientific Research

This compound is primarily employed in research settings for:

  • Pharmacokinetic Studies : Understanding how modifications affect drug behavior in biological systems.
  • Metabolism Studies : Investigating how deuteration influences metabolic pathways and stability.
  • Therapeutic Investigations : Exploring potential new applications for gastroprokinetic agents in treating gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Mosapride-d5 in biological matrices, and how should they be validated?

To quantify this compound in biological samples (e.g., plasma, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
  • Calibration curves : Use serial dilutions of this compound with a stable isotopically labeled internal standard (if available) to account for variability.
  • Validation parameters : Assess linearity (R² ≥ 0.99), limit of detection (LOD), limit of quantification (LOQ), precision (CV ≤ 15%), and accuracy (85–115% recovery) per FDA/EMA guidelines .

Q. How should researchers synthesize this compound to ensure isotopic purity?

Synthesis requires deuterated reagents (e.g., D₂O, CD₃OD) and controlled reaction conditions to prevent proton-deuterium exchange. Post-synthesis:

  • Purity verification : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to assess isotopic enrichment (≥98%).
  • Storage : Store in inert, anhydrous conditions to avoid degradation .

Q. What experimental design considerations are critical for comparative pharmacokinetic studies of this compound versus non-deuterated Mosapride?

  • In vivo models : Use crossover studies in animal models to control inter-individual variability.
  • Dosing : Match molar equivalents to compare bioavailability.
  • Sampling : Collect time-point samples to assess absorption, distribution, and elimination phases .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound as an internal standard in high-resolution mass spectrometry (HRMS)?

  • Chromatographic optimization : Extend run times or use gradient elution to separate this compound from its non-deuterated form.
  • HRMS settings : Resolve isotopic clusters using a resolution power ≥ 30,000 and monitor specific fragment ions.
  • Validation : Spike matrices with both forms to confirm no cross-talk .

Q. What methodologies address contradictory data in this compound metabolic stability studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends.
  • Heterogeneity assessment : Evaluate sources of variation (e.g., species-specific cytochrome P450 activity, incubation conditions).
  • Bayesian statistics : Model uncertainty to refine kinetic parameters (e.g., intrinsic clearance) .

Q. How can researchers design a study to investigate the deuterium isotope effect (DIE) on this compound’s receptor binding affinity?

  • In vitro assays : Use surface plasmon resonance (SPR) or radioligand binding assays with purified receptors.
  • Controls : Compare dissociation constants (Kd) of this compound and non-deuterated Mosapride under identical conditions.
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. What advanced statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound in heterogeneous populations?

  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates (age, renal function).
  • Machine learning : Train algorithms on multi-omics data to predict exposure-response relationships .

Q. Methodological Guidelines for Data Integrity

  • Reproducibility : Document all experimental parameters (e.g., column temperature, mobile phase pH) to enable replication .
  • Ethical data reporting : Avoid selective inclusion of data points; pre-register hypotheses and analysis plans to reduce bias .

Q. Tables for Key Comparisons

Table 1. Analytical Techniques for this compound Quantification

TechniqueAdvantagesLimitationsValidation Criteria
LC-MS/MSHigh sensitivity, specificityCostly instrumentationLOD: 0.1 ng/mL, LOQ: 0.3 ng/mL
HPLC-UVCost-effectiveLower resolution for deuterated formsLinearity: 1–100 µg/mL

Table 2. Common Pitfalls in this compound Research

IssueSolutionReferences
Isotopic impurityUse NMR/MS for batch verification
Matrix effects in bioanalysisOptimize sample cleanup protocols

Properties

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858150
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-66-5
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.